A Technical Guide to the Structural Elucidation of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
A Technical Guide to the Structural Elucidation of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Abstract: The process of structural elucidation is a foundational pillar in chemical and pharmaceutical sciences, transforming an unknown substance into a molecule with a precisely defined architecture.[1] This knowledge is critical for understanding reactivity, predicting biological activity, and enabling rational drug design.[2][3] This in-depth technical guide provides a comprehensive, multi-technique workflow for the structural determination of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, a representative heterocyclic compound of interest. The pyrido[2,3-b]pyrazine scaffold is a key feature in various biologically active molecules.[4] This guide is designed for researchers, chemists, and drug development professionals, detailing the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each analytical step is explained not merely as a procedure, but as a piece of a logical puzzle, demonstrating how disparate data streams converge to provide a single, validated chemical structure.
Foundational Analysis: The Molecular Blueprint
Before employing advanced spectroscopic methods, a foundational analysis of the molecular formula provides the initial constraints for our structural hypothesis.
1.1 Elemental Analysis & Molecular Formula
For a novel, purified compound, combustion analysis would yield the empirical formula. Combined with mass spectrometry data, the molecular formula is established as C₇H₆ClN₃O .
1.2 Degrees of Unsaturation (DoU)
The Degrees of Unsaturation (DoU) indicates the total number of rings and/or multiple bonds and is a crucial first step.[1]
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Formula: DoU = C + 1 + (N/2) - (H/2) - (X/2)
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Calculation: DoU = 7 + 1 + (3/2) - (6/2) - (1/2) = 8 + 1.5 - 3 - 0.5 = 6
A DoU of 6 suggests a complex, highly unsaturated system, consistent with a bicyclic aromatic-like structure containing a carbonyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula with high precision and providing initial structural clues through fragmentation analysis.
Causality of Technique: We select HRMS with a soft ionization technique like Electrospray Ionization (ESI) to minimize initial fragmentation and clearly observe the molecular ion, which is critical for accurate mass determination.
Expected Data & Interpretation: The primary observation is the protonated molecular ion, [M+H]⁺. The presence of a chlorine atom imparts a characteristic isotopic pattern: the ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.
| Ion | Calculated Exact Mass (C₇H₇ClN₃O⁺) | Observed m/z | Isotopic Peak [M+2+H]⁺ (³⁷Cl) |
| [M+H]⁺ | 184.0272 | 184.0275 | 186.0243 |
Table 1: Predicted HRMS data for the target compound.
Fragmentation Analysis: While soft ionization is used initially, collision-induced dissociation (CID) in an MS/MS experiment can reveal structural motifs.[5][6] Common fragmentation pathways for such heterocyclic systems include the loss of small, stable neutral molecules.
-
Loss of CO (Carbon Monoxide): A common fragmentation for carbonyl-containing compounds, leading to a fragment at m/z ~156.[7]
-
Loss of HCl: Potential cleavage leading to a fragment at m/z ~148.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[8]
Causality of Technique: The purpose of FT-IR is to quickly confirm the presence of the key functional groups predicted by the molecular formula (amide, N-H bonds, aromatic system) and guide the more complex NMR analysis.
Expected Data & Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |
| 3300 - 3150 cm⁻¹ | N-H Stretch | Amide & Amine | Confirms presence of N-H protons. |
| 1680 - 1650 cm⁻¹ | C=O Stretch | Amide (Lactam) | Strong evidence for the pyridone/pyrazinone core.[9] |
| 1620 - 1450 cm⁻¹ | C=C & C=N Stretch | Aromatic/Heteroaromatic Ring | Confirms the unsaturated ring system. |
| 850 - 750 cm⁻¹ | C-Cl Stretch | Aryl Halide | Suggests the presence of the C-Cl bond. |
Table 2: Characteristic IR absorption bands for 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a novel organic molecule.[10] We will use a suite of 1D and 2D experiments to build the carbon-hydrogen framework and connect all the pieces.[11]
4.1 ¹H NMR Spectroscopy (Proton NMR)
This experiment provides information about the chemical environment, number, and connectivity of protons.
Predicted Spectrum & Interpretation:
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Aromatic Region (δ 7.0-8.5 ppm): We expect two signals corresponding to H-7 and H-8. Due to the fused ring system, they will appear as doublets, coupling to each other. The proton ortho to the chlorine (H-7) will likely be downfield due to inductive effects.
-
Amine/Amide Region (δ 4.0-11.0 ppm): We expect three N-H protons. Their signals may be broad due to quadrupole coupling with nitrogen and solvent exchange. The amide proton (N-4) is expected to be the most downfield. The protons at N-1 and N-2 are part of a dihydropyrazine ring and would likely appear as distinct signals.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Proposed Assignment |
| ~8.2 | d | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
| ~10.5 | br s | 1H | N(4)-H |
| ~5.5 | br s | 1H | N(1)-H |
| ~4.5 | s | 2H | C(2)-H₂ |
Table 3: Predicted ¹H NMR data (in DMSO-d₆).
4.2 ¹³C NMR & DEPT-135 Spectroscopy (Carbon NMR)
This experiment reveals the number of unique carbon environments and their type (C, CH, CH₂, CH₃).
Predicted Spectrum & Interpretation: The structure has 7 carbons. We expect 7 distinct signals. A DEPT-135 experiment will show positive signals for CH, negative signals for CH₂, and no signals for quaternary carbons (C) or carbonyls (C=O).
| Chemical Shift (δ ppm) | DEPT-135 | Proposed Assignment | | :--- | :--- | :--- | :--- | | ~165 | No Signal | C-3 (C=O) | | ~150 | No Signal | C-8a | | ~145 | No Signal | C-4a | | ~138 | Positive | C-7 | | ~130 | No Signal | C-6 | | ~125 | Positive | C-8 | | ~45 | Negative | C-2 |
Table 4: Predicted ¹³C NMR data (in DMSO-d₆).
4.3 2D NMR Correlation Spectroscopy: Connecting the Atoms
2D NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.[12][13]
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). The key expected correlation is a cross-peak between the signals for H-7 and H-8 , confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[14] It allows for the definitive assignment of the protonated carbons.
-
The proton at δ ~8.2 ppm will correlate to the carbon at δ ~138 ppm (H-7 to C-7 ).
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The proton at δ ~7.6 ppm will correlate to the carbon at δ ~125 ppm (H-8 to C-8 ).
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The protons at δ ~4.5 ppm will correlate to the carbon at δ ~45 ppm (H₂-2 to C-2 ).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton by revealing correlations between protons and carbons over 2-3 bonds.[15]
Key HMBC Correlations for Structural Confirmation:
-
H-8 (δ ~7.6) → C-4a and C-6 : This connects the pyridine ring to the pyrazinone ring and confirms the position of the chlorine atom at C-6.
-
H-7 (δ ~8.2) → C-8a : This further confirms the pyridine ring structure.
-
N(4)-H (δ ~10.5) → C-3 , C-4a , and C-8a : This definitively places the amide proton and connects the two rings across the C4a-C8a bond.
-
C(2)-H₂ (δ ~4.5) → C-3 and C-8a : This confirms the position of the CH₂ group adjacent to the carbonyl (C-3) and the ring fusion point (C-8a).
The network of these long-range correlations allows for the unambiguous assembly of the entire 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular scaffold.
The Overall Elucidation Workflow
The structural elucidation process is a logical, iterative workflow where each experiment builds upon the last. The data must be internally consistent, with each technique corroborating the findings of the others.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion
The structural elucidation of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is achieved through a systematic and synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula C₇H₆ClN₃O. FT-IR spectroscopy identifies the core functional groups, including the critical amide carbonyl. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides the unambiguous atom-to-atom connectivity, allowing the complete assembly of the molecular architecture. The convergence of all spectroscopic data provides a high degree of confidence in the final assigned structure, a critical prerequisite for any further investigation into the molecule's chemical and biological properties.
Detailed Experimental Protocols
7.1 High-Resolution Mass Spectrometry (HRMS)
-
Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Infuse the solution into an ESI-Q-TOF mass spectrometer at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use a known standard (e.g., leucine enkephalin) for internal mass calibration to ensure high accuracy.
-
Analyze the resulting spectrum for the [M+H]⁺ ion and its isotopic pattern.
7.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Perform a background scan of the empty crystal prior to the sample scan.
-
Process the data to identify characteristic absorption bands.
7.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 30° pulse and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire using proton decoupling with a 45° pulse and a relaxation delay of 2 seconds.
-
2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer, optimizing parameters such as the long-range coupling delay (D6) for HMBC to ~50-100 ms to observe correlations for J-couplings of 5-10 Hz.
7.4 Single-Crystal X-Ray Crystallography (Optional Confirmation)
-
Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).[16]
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a Mo Kα or Cu Kα X-ray source.
-
Solve the structure using direct methods and refine the model against the collected diffraction data using software like SHELXL.[16]
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